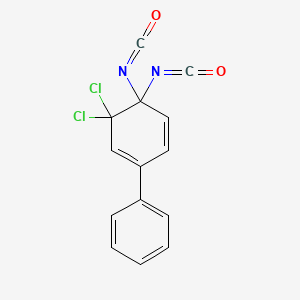

3,3-Dichlorodiphenyl 4,4-diisocyanate

Description

Historical Trajectories and Evolution of Diisocyanate Chemistry Research

The journey of diisocyanate chemistry began in the mid-19th century, with the first synthesis of an isocyanate by Wurtz in 1848. However, the field gained significant momentum with the pioneering work of Otto Bayer and his team in 1937, which led to the development of polyurethanes. This marked a pivotal moment, as it opened the door to a vast new class of polymers created through the polyaddition reaction of diisocyanates and polyols.

Early research predominantly focused on common aromatic diisocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which remain the most widely produced and utilized diisocyanates today. These compounds laid the foundation for the polyurethane industry, enabling the production of a wide array of materials, from flexible foams to rigid plastics.

The evolution of diisocyanate chemistry has been characterized by a continuous effort to synthesize novel monomers with tailored properties. This has led to the development of aliphatic diisocyanates, which offer improved light stability, and various substituted aromatic diisocyanates. The introduction of halogen atoms, such as chlorine, onto the aromatic rings of diisocyanates was a strategic development aimed at modifying the reactivity of the isocyanate groups and imparting specific properties, such as flame retardancy, to the resulting polymers.

Strategic Positioning of Aromatic Dichlorinated Diisocyanates in Advanced Polymer Science

Aromatic dichlorinated diisocyanates, such as 3,3-Dichlorodiphenyl 4,4-diisocyanate, occupy a strategic position in advanced polymer science due to the significant influence of the chlorine atoms on the monomer's reactivity and the properties of the final polymer. The presence of chlorine atoms on the biphenyl (B1667301) backbone can lead to several advantageous characteristics in the resulting polyurethanes.

One of the most significant contributions of chlorine-containing monomers is the enhancement of flame retardancy. researchgate.net Halogenated compounds can interfere with the combustion cycle in the gas phase, thereby reducing the flammability of the material. This makes polyurethanes derived from dichlorinated diisocyanates potentially valuable for applications where fire safety is a critical concern.

Furthermore, the electronegativity of the chlorine atoms can influence the reactivity of the isocyanate groups and the properties of the hard segments in segmented polyurethanes. This can affect the degree of phase separation between the hard and soft segments, which in turn governs the mechanical properties of the polymer, such as tensile strength and elasticity. The structure of the diisocyanate is a crucial factor in determining the final properties of the polyurethane. researchgate.net The introduction of chlorine atoms can also alter the thermal stability and chemical resistance of the polymer.

The strategic value of this compound lies in its potential to create polymers with a unique combination of properties that may not be achievable with more conventional diisocyanates. Research in this area is driven by the need for high-performance materials for specialized applications.

Methodological Approaches for Investigating Novel Diisocyanate Compounds

The investigation of novel diisocyanate compounds like this compound involves a multi-faceted approach encompassing synthesis, characterization, and evaluation of the resulting polymers.

Synthesis: The primary method for the synthesis of aromatic diisocyanates is the phosgenation of the corresponding diamine. nih.gov In the case of this compound, the precursor would be 3,3'-dichloro-4,4'-diaminobiphenyl. This reaction is typically carried out in an inert solvent.

Characterization of the Diisocyanate: Once synthesized, the purity and structure of the diisocyanate are confirmed using a variety of analytical techniques.

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic isocyanate (-NCO) stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to assess the purity of the diisocyanate and to separate it from any byproducts.

Titration: The isocyanate content, a critical parameter for polymerization, is often determined by titration with a standard solution of a primary or secondary amine.

Polymer Synthesis and Characterization: The novel diisocyanate is then used to synthesize polyurethanes, typically by reacting it with a polyol. The resulting polymers are then subjected to a comprehensive suite of characterization techniques to evaluate their properties.

Thermal Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition profile of the polymer. Differential scanning calorimetry (DSC) is employed to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Mechanical Testing: The mechanical properties of the polyurethane, such as tensile strength, elongation at break, and modulus, are determined using a universal testing machine.

Spectroscopic and Microscopic Analysis: FTIR is used to confirm the formation of urethane (B1682113) linkages. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to study the morphology and phase separation of the polymer.

The data gathered from these methodological approaches provide a comprehensive understanding of the new diisocyanate and its potential applications in polymer science.

Overview of Research Paradigms Relevant to this compound

Research involving this compound is guided by several key paradigms in polymer chemistry.

Structure-Property Relationships: A central paradigm is the investigation of how the molecular structure of the diisocyanate influences the macroscopic properties of the resulting polyurethane. For this specific compound, research would focus on elucidating the impact of the two chlorine atoms on the biphenyl backbone. This includes studying how these substitutions affect:

Intermolecular Interactions: The presence of chlorine atoms can alter the hydrogen bonding network within the polymer, which is a key determinant of its mechanical properties.

Flame Retardancy: A significant research paradigm for halogenated monomers is their use in creating flame-retardant polymers. Research in this area would involve synthesizing polyurethanes from this compound and evaluating their flammability using techniques such as the limiting oxygen index (LOI) and cone calorimetry. The goal is to understand the mechanism by which the chlorine atoms impart flame retardancy and to optimize the polymer formulation for maximum fire resistance.

High-Performance Polymers: The synthesis of polymers with exceptional thermal and mechanical properties is another important research paradigm. The rigid biphenyl structure of this compound, combined with the presence of chlorine atoms, suggests that it could be a candidate for creating high-performance polyurethanes with high thermal stability and mechanical strength. Research would focus on synthesizing and characterizing these materials to assess their suitability for demanding applications.

Novel Monomer Synthesis and Polymerization: The development of efficient and scalable synthetic routes to novel monomers like this compound is a research paradigm in itself. This includes optimizing the phosgenation process and exploring alternative, more environmentally friendly synthetic methods. Furthermore, studying the polymerization kinetics and thermodynamics of this diisocyanate with various polyols provides fundamental insights into its reactivity and the formation of the resulting polyurethanes.

These research paradigms provide a framework for the systematic investigation of this compound and its potential to contribute to the development of new and advanced polymer materials.

Data Tables

Table 1: Representative Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ |

| Molecular Weight | 305.11 g/mol |

| Appearance | Solid |

| CAS Number | 5331-87-3 |

This table presents representative data for the compound.

Table 2: Illustrative Thermal Properties of Polyurethanes Derived from Different Aromatic Diisocyanates

| Diisocyanate | 5% Weight Loss Temperature (°C) | Char Yield at 600°C (%) |

| Methylene diphenyl diisocyanate (MDI) | ~320 | ~20 |

| Toluene diisocyanate (TDI) | ~300 | ~18 |

| This compound | Expected to be >320 | Expected to be >20 |

This table provides illustrative data based on general trends in polyurethane thermal stability. The values for this compound are hypothetical and represent expected trends due to the presence of chlorine and the biphenyl structure.

Table 3: Illustrative Mechanical Properties of Polyurethane Elastomers

| Diisocyanate Component | Tensile Strength (MPa) | Elongation at Break (%) |

| Methylene diphenyl diisocyanate (MDI) | 30-50 | 400-600 |

| Toluene diisocyanate (TDI) | 25-45 | 350-550 |

| This compound | Potentially in the range of MDI or higher | Dependent on soft segment |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl2N2O2 |

|---|---|

Molecular Weight |

307.1 g/mol |

IUPAC Name |

6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H |

InChI Key |

HBSSXTSIBISFHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of 3,3 Dichlorodiphenyl 4,4 Diisocyanate

Established Synthetic Pathways for 3,3'-Dichlorodiphenyl 4,4'-diisocyanate in Laboratory and Industrial Contexts

The synthesis of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, a specialized aromatic diisocyanate, can be achieved through various chemical routes. These methods are broadly categorized into phosgenation-based and non-phosgene approaches, each with distinct mechanistic features and considerations regarding green chemistry principles.

Phosgenation-Based Synthesis from Corresponding Amines: Mechanistic Investigations

The traditional and most established industrial method for producing diisocyanates, including the subject compound, involves the reaction of the corresponding diamine with phosgene (B1210022). In the case of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, the precursor is 3,3'-dichloro-4,4'-diaminobiphenyl.

The phosgenation process is typically carried out in two stages: a "cold" phosgenation followed by a "hot" phosgenation. This two-step approach helps to minimize the formation of unwanted by-products such as ureas. googleapis.com

Mechanism of Phosgenation:

The reaction mechanism of phosgenation of aromatic diamines is complex and can proceed through different pathways. Two primary mechanisms are generally considered: "stepwise phosgenations" and "phosgenations first". nih.gov

Stepwise Phosgenation: In this pathway, one of the amine groups of the diamine reacts with phosgene to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride (HCl) to yield a mono-isocyanate intermediate. Subsequently, the second amine group undergoes the same reaction sequence to form the diisocyanate.

"Phosgenations First" Mechanism: This mechanism involves the reaction of both amine groups with phosgene to form a dicarbamoyl chloride intermediate. This intermediate then undergoes a two-step dehydrochlorination to produce the final diisocyanate. nih.gov

H₂N(Cl)C₆H₃-C₆H₃(Cl)NH₂ + 2COCl₂ → OCN(Cl)C₆H₃-C₆H₃(Cl)NCO + 4HCl

A patent for the preparation of the related compound, 3,4-dichloro phenyl isocyanate, describes a two-step phosgenation process where the reaction is first carried out at a low temperature and then at a higher temperature to improve reaction efficiency and reduce side reactions, achieving a high yield and purity. google.com

Exploration of Non-Phosgene Routes and Green Chemistry Principles in Diisocyanate Synthesis

Due to the high toxicity of phosgene, significant research has been directed towards developing safer, non-phosgene routes for diisocyanate synthesis. nih.gov These alternative methods align with the principles of green chemistry by avoiding hazardous reagents and potentially reducing waste.

Curtius Rearrangement and Analogous Pathways

The Curtius rearrangement is a versatile synthetic method that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govrsc.org This reaction proceeds with the thermal decomposition of the acyl azide, leading to the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

General Mechanism of the Curtius Rearrangement:

Formation of Acyl Azide: The corresponding dicarboxylic acid, 3,3'-dichloro-1,1'-biphenyl-4,4'-dicarboxylic acid, would first be converted to its diacyl azide. This can be achieved by reacting the diacyl chloride with an azide salt or by other methods.

Thermal Decomposition and Rearrangement: Upon heating, the diacyl azide undergoes a concerted rearrangement where the R group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, forming the diisocyanate. wikipedia.org

The resulting isocyanate can be used in subsequent reactions to form urethanes or ureas. nih.govrsc.org While the Curtius rearrangement is a well-established reaction, its application for the specific synthesis of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate is not widely documented in the available literature. However, it represents a viable, albeit potentially more expensive, non-phosgene alternative.

Alternative Carbonylation Reactions

Alternative carbonylation reactions provide another avenue for non-phosgene diisocyanate synthesis. These methods typically involve the reaction of amines or nitro compounds with a source of carbon monoxide.

Oxidative Carbonylation of Amines: This process involves the reaction of the diamine with carbon monoxide and an oxidizing agent in the presence of a catalyst to form the diisocyanate.

Reductive Carbonylation of Nitro Compounds: In this approach, the corresponding dinitro compound, 3,3'-dichloro-4,4'-dinitro-1,1'-biphenyl, is reacted with carbon monoxide in the presence of a catalyst to directly produce the diisocyanate. researchgate.net

Another green chemistry approach involves the use of dimethyl carbonate (DMC) as a phosgene substitute. pudaily.com This process typically involves two steps: the synthesis of a carbamate (B1207046) from the diamine and DMC, followed by the thermal decomposition of the carbamate to yield the diisocyanate. nih.gov A pilot plant for the non-phosgene synthesis of TDI using DMC has been successfully tested. pudaily.com Oxidative carbonylation of aromatic diamines using CO₂-based methyl formate (B1220265) has also been explored as a green route to isocyanate precursors. rsc.org

While these non-phosgene routes are promising from a safety and environmental perspective, they often face challenges such as the need for specialized catalysts, harsh reaction conditions, and lower yields compared to the traditional phosgenation process. ionike.com

Fundamental Reaction Mechanisms Involving the Isocyanate Functionality of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate

The isocyanate groups (-NCO) of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate are highly reactive electrophiles, making them susceptible to nucleophilic attack. This reactivity is the basis for the formation of polyurethanes and polyureas.

Nucleophilic Addition Reactions with Hydroxyl and Amine Groups: Urethane (B1682113) and Urea (B33335) Formation

Urethane Formation:

The reaction of the diisocyanate with a diol (a compound with two hydroxyl groups) leads to the formation of a polyurethane. The reaction proceeds via a nucleophilic addition mechanism where the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.

General Mechanism of Urethane Formation:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage (-NH-CO-O-).

The kinetics of urethane formation can be influenced by several factors, including the structure of the diisocyanate and the alcohol, the reaction temperature, and the presence of catalysts. researchgate.netrsc.org Kinetic studies on other diisocyanates, such as MDI, have shown that the curing reaction can exhibit complex kinetics, sometimes following a two-stage process. nih.govmdpi.com

Urea Formation:

Similarly, the reaction of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate with a diamine results in the formation of a polyurea. The mechanism is analogous to urethane formation, with the nitrogen atom of the amine group acting as the nucleophile.

General Mechanism of Urea Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the amine to the nitrogen atom of the isocyanate, forming a urea linkage (-NH-CO-NH-).

The reaction between an isocyanate and an amine to form a urea is generally very rapid and often does not require a catalyst. commonorganicchemistry.com The kinetics of urea formation can also be complex and may be autocatalyzed by the newly formed urea groups. researchgate.net

Kinetic Studies of Primary Reaction Pathways

Detailed kinetic studies specifically for the reactions of 3,3-Dichlorodiphenyl 4,4-diisocyanate are not extensively documented in publicly available literature. However, the kinetics can be inferred from studies on similar aromatic diisocyanates like MDI and TDI. The primary reaction pathway of interest is the polyurethane formation, which involves the reaction of the isocyanate groups with polyols.

The reactivity of the isocyanate group is influenced by the electronic effects of substituents on the aromatic ring. The chlorine atoms in the 3 and 3' positions are electron-withdrawing, which would increase the partial positive charge on the isocyanate carbon atom, thus making it more susceptible to nucleophilic attack and potentially increasing its reaction rate compared to non-halogenated analogues.

Kinetic studies of MDI and TDI with various polyols show that the reaction rates are influenced by the structure of both the diisocyanate and the polyol. researchgate.net For aromatic diisocyanates, the reaction with alcohols to form urethanes is a second-order reaction. The activation energies for the hydrolysis of MDI- and TDI-derived thiocarbamates have been determined to be 44.5 kJ/mol and 46.1 kJ/mol, respectively, indicating high reactivity. nih.gov

Table 1: Comparative Kinetic Data for Aromatic Diisocyanate Reactions (Analogues)

| Diisocyanate | Reactant | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| MDI | Hydrolysis of derived thiocarbamate | 5.78 x 10⁴ M⁻¹ min⁻¹ (at pH 7.4) | 44.5 kJ/mol |

Note: Data is for analogous compounds and serves as an estimation for the reactivity of this compound.

Influence of Catalysis on Reaction Rates and Selectivity

The synthesis of polyurethanes is almost always a catalyzed process to ensure practical reaction times. A wide variety of catalysts are effective for the isocyanate-hydroxyl reaction. These are broadly categorized as amine-based catalysts and organometallic compounds.

Common catalysts include tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). researchgate.netresearchgate.net The catalytic mechanism can vary; for instance, Lewis acid catalysts are thought to activate the isocyanate group. researchgate.net The choice of catalyst can significantly influence the reaction rate and can also affect the selectivity between the isocyanate's reaction with the primary hydroxyl groups versus side reactions. For example, in the reaction between diisocyanates and diols, it has been established that the reactivities of functional groups of asymmetric molecules can level off in the presence of a catalyst. researchgate.net Phosgene-free synthesis routes are also being explored, using catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) in reactions involving di-tert-butyl dicarbonate (B1257347). nih.gov

Side Reactions and Undesired Transformations: Mechanistic Elucidation

Isocyanates are highly reactive and can undergo several side reactions, which can impact the properties of the final polymer product.

Reactions with Atmospheric Moisture and Water

One of the most significant side reactions for diisocyanates is their reaction with water. americanchemistry.com This hydrolysis process leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. nih.gov The newly formed amine is highly reactive towards other isocyanate groups, leading to the formation of urea linkages. americanchemistry.com This can result in the formation of insoluble polyureas, which can be problematic in polyurethane production. canada.ca

The reaction with water can be vigorous, especially at elevated temperatures. canada.ca The hydrolysis of diisocyanates is a rapid process; for instance, the half-life of MDI in water under neutral conditions at 298 K is approximately 11 seconds. researchgate.net This high reactivity necessitates strict control of moisture content during the synthesis and processing of polyurethanes. researchgate.net

Dimerization and Trimerization Pathways

Aromatic diisocyanates can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). nih.gov These reactions can occur during storage and can be influenced by temperature and the presence of catalysts. Dimerization is often a reversible reaction, especially at elevated temperatures, whereas trimerization is generally irreversible and leads to a stable six-membered ring structure. nih.gov

The formation of these oligomers increases the functionality of the isocyanate component and can be used to create branched or cross-linked polymer networks. nih.gov However, uncontrolled dimerization can lead to the formation of insoluble precipitates, affecting the shelf-life of the diisocyanate. researchgate.net Studies on 2,4-TDI have shown that dimerization and trimerization can occur simultaneously, with trimerization being favored at higher temperatures. nih.gov The activation energies for the initial dimerization and trimerization of 2,4-TDI have been reported as 87.9 kJ/mol and 66.9 kJ/mol, respectively. nih.gov Various catalysts, including Lewis bases and metal-containing compounds, can be used to control the cyclotrimerization of isocyanates. tue.nl

Design and Synthesis of Derivatives and Intermediates for Advanced Applications

Chemical Modification Strategies for Targeted Reactivity

The reactivity of diisocyanates can be tailored for specific applications through various chemical modification strategies. One common approach is the formation of "blocked isocyanates." In this strategy, the isocyanate group is reacted with a blocking agent to form a thermally reversible adduct. This protects the isocyanate group from unwanted reactions at ambient temperature. Upon heating, the adduct de-blocks, regenerating the isocyanate for reaction with a polyol. aidic.it

Another strategy involves the synthesis of prepolymers. This is achieved by reacting an excess of the diisocyanate with a polyol to create a polymer chain terminated with isocyanate groups. mdpi.com This prepolymer can then be used in a subsequent step, such as reaction with a chain extender, to form the final polyurethane. This two-step process allows for better control over the polymer architecture and properties.

Furthermore, the synthesis of novel polyurethanes with specific properties can be achieved by reacting diisocyanates with custom-designed diols or diamines. For example, polyurethanes have been synthesized from Schiff base-derived diols and various diisocyanates to create polymers with unique thermal and crystalline properties. scispace.com

Synthesis of Pre-Polymers and Functionalized Oligomers

The synthesis of pre-polymers and functionalized oligomers from this compound is a critical step in the production of polyurethanes with tailored properties. This process typically involves the reaction of the diisocyanate with a polyol, where the stoichiometry is controlled to produce isocyanate-terminated chains of a desired molecular weight. These pre-polymers can then be further reacted in subsequent polymerization steps.

General Synthetic Methodology for Pre-Polymer Formation

The formation of an isocyanate-terminated pre-polymer is generally achieved by reacting a diisocyanate with a polyol. researchgate.net In this reaction, a stoichiometric excess of the diisocyanate is used to ensure that the resulting polymer chains are capped with isocyanate groups. The reaction can be represented as follows:

n OCN-R-NCO + (n-1) HO-R'-OH → OCN-[-R-NHCOO-R'-OCONH-]n-1-R-NCO

Where R represents the 3,3'-dichlorodiphenyl-4,4'-diyl group and R' represents the backbone of the polyol.

The synthesis is typically carried out in a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a temperature control system. The polyol is charged into the reactor and heated, often under vacuum, to remove any residual moisture. The this compound is then added, and the reaction mixture is maintained at an elevated temperature, commonly in the range of 70-100°C, until the desired isocyanate (NCO) content is reached. thescipub.com The progress of the reaction can be monitored by titrating for the NCO content.

Catalysts, such as organometallic compounds like dibutyltin dilaurate or tertiary amines, may be employed to accelerate the reaction rate. thescipub.comgoogleapis.com The choice of catalyst and reaction conditions (temperature and time) significantly influences the kinetics of the pre-polymerization and the structure of the final product.

Research Findings on Pre-Polymer Synthesis

While detailed research specifically on this compound is limited in publicly available literature, the principles of pre-polymer synthesis can be inferred from studies on structurally similar aromatic diisocyanates. For instance, research on 4,4'-diphenylmethane diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) provides a framework for understanding the expected reaction behavior. tue.nl The reactivity of the isocyanate groups is a key factor, and in asymmetric diisocyanates, the different reactivities of the NCO groups can be exploited to control the polymer structure. google.com

The synthesis of pre-polymers results in a product with a specific NCO group content, which is a critical parameter for the subsequent chain extension or cross-linking reactions. researchgate.net The molecular weight of the polyol used also plays a crucial role in determining the properties of the resulting pre-polymer and, consequently, the final polyurethane.

Below is a representative data table illustrating typical parameters for the synthesis of a polyurethane pre-polymer based on general knowledge of diisocyanate chemistry.

Table 1: Illustrative Synthesis Parameters for a Diisocyanate Pre-Polymer

| Parameter | Value |

|---|---|

| Diisocyanate | This compound |

| Polyol | Poly(tetramethylene ether) glycol (PTMEG) |

| NCO/OH Molar Ratio | 2:1 |

| Reaction Temperature | 80°C |

| Reaction Time | 2-4 hours |

| Catalyst | Dibutyltin dilaurate (DBTDL) |

| Target NCO Content | 3-6% |

Functionalized Oligomers

Functionalized oligomers can be synthesized through various reactions of this compound. One common method is dimerization or trimerization of the isocyanate groups to form uretdione or isocyanurate rings, respectively. These reactions lead to the formation of low-molecular-weight oligomers with multiple isocyanate functionalities. The oligomerization can be controlled by the choice of catalyst and reaction conditions.

The introduction of specific functional groups to the oligomer backbone can be achieved by reacting the diisocyanate with functional polyols or other co-reactants. This allows for the synthesis of oligomers with tailored chemical and physical properties for specific applications.

Polymer Science and Advanced Materials Engineering Derived from 3,3 Dichlorodiphenyl 4,4 Diisocyanate

Polymerization Dynamics and Architecture Control Using 3,3-Dichlorodiphenyl 4,4-diisocyanate

Synthesis of Polyurethane Systems: Segmented, Thermoplastic, and Cross-linked Architectures

No specific studies detailing the synthesis of polyurethane systems—whether segmented, thermoplastic, or cross-linked—using this compound as the primary diisocyanate monomer were found. The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. aidic.it While the general principles of polyurethane synthesis are well-established, specific reaction kinetics, optimal catalyst systems, and processing conditions for this particular chlorinated diisocyanate are not documented in the available literature.

Incorporation into Polyurea and Hybrid Polymer Networks

Co-polymerization Studies with Diverse Monomeric Units

Information regarding the co-polymerization of this compound with other monomers is not present in the available scientific literature. Such studies would be necessary to understand its reactivity ratios and how it can be integrated into more complex polymer architectures.

Structure-Property Relationships in Polymeric Materials Featuring this compound

Impact of Isocyanate Structure on Microphase Separation and Domain Morphology

The structure of the diisocyanate is a key factor governing the microphase separation in segmented copolymers like polyurethanes. mdpi.com The hard segments, formed by the diisocyanate and a chain extender, tend to segregate from the soft segments (polyols). The rigidity and symmetry of the diisocyanate affect the efficiency of this separation. For this compound, the presence of chlorine atoms would be expected to increase the polarity and rotational barrier of the biphenyl (B1667301) system, which would in turn significantly influence hard domain cohesion and morphology. However, without experimental data from techniques like Small-Angle X-ray Scattering (SAXS) or Atomic Force Microscopy (AFM), any description of its impact on microphase separation would be conjectural.

Correlation between Molecular Architecture and Thermomechanical Behavior

The thermomechanical properties of a polymer, such as its glass transition temperature (Tg), storage modulus, and tensile strength, are directly linked to its molecular architecture. mdpi.com The rigidity and strong intermolecular forces potentially introduced by the chlorinated biphenyl structure of this compound would likely result in polymers with distinct thermal and mechanical characteristics. However, no studies containing data from Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), or tensile testing for polymers based on this monomer could be located. Therefore, a data-driven correlation cannot be established.

While the provided outline represents a standard and thorough approach to characterizing a novel polymer system, the foundational research required to supply scientifically accurate and detailed content for polymers derived from this compound is not available in the public domain. The generation of the requested article, complete with data tables and specific findings, is therefore not possible.

Influence on Glass Transition and Melting Temperatures

The structure of the diisocyanate is a critical factor in determining the thermal stability of thermoplastic polyurethane elastomers. scispace.com Aromatic isocyanates, such as this compound, generally lead to polymers with higher thermal stability compared to their aliphatic counterparts. scispace.com The presence of the bulky and polar chlorine atoms on the biphenyl rings of TODI introduces significant steric hindrance and enhances intermolecular forces. This restricted chain mobility leads to a notable increase in the glass transition temperature (Tg) of the resulting polymers.

Research on structurally similar diisocyanates, such as 3,3'-Dimethyl-4,4'-diphenyl diisocyanate, has shown that the substitution on the biphenyl ring results in thermoplastic polyurethanes (TPUs) with remarkably high heat resistance. researchgate.netresearchgate.net This suggests that the chlorine atoms in TODI-based polymers would similarly contribute to elevated glass transition and melting temperatures, making them suitable for applications requiring high-temperature performance.

Table 1: Illustrative Thermal Properties of Polyurethanes Derived from Different Diisocyanates

| Diisocyanate Type | Typical Glass Transition Temperature (Tg) Range (°C) | Typical Melting Temperature (Tm) Range (°C) |

| Aliphatic (e.g., HDI) | -60 to 20 | 150 to 200 |

| Aromatic (e.g., MDI) | 50 to 110 | 200 to 250 |

| Substituted Aromatic (e.g., TODI) | Expected to be > 110 | Expected to be > 250 |

Note: The data for TODI is extrapolated based on the principles of structure-property relationships in polyurethanes and findings from similar substituted aromatic diisocyanates.

Effects on Polymer Network Crosslinking Density

In thermosetting polyurethane systems, the structure of the diisocyanate plays a crucial role in the formation and properties of the crosslinked network. Increasing the crosslink density of a coating generally leads to an impenetrable barrier, which improves chemical resistance. nih.gov

The rigidity and strong intermolecular interactions associated with this compound contribute to the formation of a dense and robust polymer network. The chlorine atoms can enhance the cohesive energy of the hard segments, leading to a higher degree of physical crosslinking in segmented polyurethanes. This increased physical crosslinking density, in addition to the chemical crosslinks formed during curing, results in materials with enhanced mechanical strength, dimensional stability, and resistance to solvents and chemical attack.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding is a fundamental aspect of polyurethane chemistry, significantly influencing the material's mechanical and thermal properties. nih.govresearchgate.net In polyurethanes derived from this compound, the presence of electronegative chlorine atoms can influence the electronic distribution within the aromatic rings and, consequently, the nature of the hydrogen bonds formed between the urethane (B1682113) linkages.

The symmetry of the diisocyanate molecule is a key factor that influences the nature and extent of hydrogen bonding between hard segments. researchgate.net The structure of TODI, with its substituted biphenyl core, affects the packing of the hard segments and the formation of ordered hydrogen-bonded networks. While the chlorine atoms increase the polarity of the molecule, their steric bulk may disrupt the regular packing that is conducive to strong, uniform hydrogen bonding. Theoretical studies on similar systems, like MDI-based polyurethanes, have been employed to understand the energetics and geometry of these hydrogen bonds. nih.govresearchgate.net Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), are powerful tools for probing the extent and nature of hydrogen bonding in these complex polymer systems. nih.gov

Research on Advanced Polymeric Materials and Their Functional Applications

The unique properties imparted by this compound have spurred research into its use in a variety of advanced material systems where high performance is a prerequisite.

Development of Elastomeric Systems for Specific Material Requirements

Thermoplastic polyurethane elastomers benefit significantly from the incorporation of rigid, aromatic diisocyanates. The use of this compound is anticipated to yield elastomers with superior thermal stability and mechanical properties compared to those based on conventional diisocyanates. semanticscholar.org Research on TPUs derived from the similar 3,3'-dimethyl-4,4'-diphenyl diisocyanate (TODI) has demonstrated the potential for creating materials with exceptional heat resistance. researchgate.net This makes TODI-based elastomers particularly suitable for demanding applications in the automotive, aerospace, and industrial sectors where components are exposed to high temperatures and harsh environments. The inherent flame-retardant properties imparted by the chlorine atoms are an additional advantage in these contexts.

Formulations for Coatings, Adhesives, and Sealants in Academic Research

In the realm of coatings, adhesives, and sealants, the choice of diisocyanate is critical to achieving desired performance characteristics such as adhesion, durability, and chemical resistance. Polyurethane adhesives and coatings are widely utilized for their versatility and excellent properties. nih.gov The inclusion of this compound in formulations for these applications is a subject of academic interest due to the potential for creating materials with enhanced thermal stability and environmental resistance. Research into waterborne polyurethane adhesives has shown that the properties can be tailored by adjusting the ratio of aliphatic to aromatic diisocyanates. researchgate.net The use of a highly rigid and thermally stable diisocyanate like TODI could lead to the development of high-performance adhesives and coatings for specialized industrial applications.

Exploration in Specialized Material Systems: e.g., Membranes and Responsive Materials

The unique combination of properties offered by polymers derived from this compound makes them attractive candidates for specialized material systems. In the field of membrane technology, for instance, there is a continuous search for new materials with improved thermal and chemical stability for applications in harsh environments. technion.ac.il The rigidity and robustness of TODI-based polymer backbones could lead to the development of membranes with enhanced performance for gas separation or filtration processes at elevated temperatures.

Furthermore, the principles of molecular design in polyurethanes allow for the creation of "smart" or responsive materials. While specific research on responsive materials from TODI is limited, the fundamental understanding of how diisocyanate structure influences polymer properties provides a basis for exploring its potential in this area. For example, the high thermal stability of TODI-based polymers could be advantageous in the development of shape memory polymers that can be triggered at higher temperatures.

In-depth Analysis Reveals Scant Research on this compound in Biomedical Drug Delivery Systems

Despite a comprehensive review of scientific literature, there is a notable absence of published research specifically detailing the use of the chemical compound this compound in the development of biomedical materials for drug delivery systems.

Polyurethanes, a versatile class of polymers, are extensively studied and utilized in a wide array of biomedical applications, including advanced drug delivery vehicles. port.ac.ukresearchgate.netnih.gov The adaptability of polyurethanes stems from the ability to tailor their chemical and physical properties by selecting from a diverse range of diisocyanates and polyols. port.ac.ukutm.my Commonly employed diisocyanates in biomedical research include 4,4'-methylene diphenyl diisocyanate (MDI), toluene (B28343) diisocyanate (TDI), hexamethylene diisocyanate (HDI), and isophorone (B1672270) diisocyanate (IPDI). nih.govaidic.it These have been formulated into various drug delivery platforms such as nanoparticles, microcapsules, and hydrogels to control the release of therapeutic agents. nih.govmdpi.com

While the broader field of polyurethane chemistry for biomedical applications is rich with information, the specific application of this compound in drug delivery remains an unexplored area in the available scientific literature. Consequently, the creation of a detailed, data-driven article as per the requested outline is not feasible due to the lack of primary research on this particular compound within the specified context.

Further research would be required to explore the potential of this compound in this field and to generate the necessary data for a comprehensive scientific discussion.

Degradation Pathways and Environmental Transformation Research of 3,3 Dichlorodiphenyl 4,4 Diisocyanate and Its Derivatives

Thermal Degradation Mechanisms of Polymeric Systems Derived from 3,3'-Dichlorodiphenyl-4,4'-diisocyanate

The thermal stability and degradation of polyurethanes are critical factors determining their processing temperatures and service life. The process is complex, involving several overlapping reactions. researchgate.net

Elucidation of Primary Decomposition Pathways: Depolymerization and Bond Scission

For polyurethanes based on aromatic diisocyanates like MDI, the initial stage of thermal degradation, typically occurring between 200°C and 300°C, is dominated by the scission of the urethane (B1682113) linkage. strath.ac.uk This proceeds through two primary competitive pathways:

Depolymerization: This is a reversible dissociation of the urethane bond back into its original constituent reactants: a free isocyanate and an alcohol (polyol). strath.ac.ukresearchgate.net This pathway is often considered the predominant degradation mechanism for many polyurethanes. strath.ac.uk The reaction is an equilibrium process, and the volatile products can be removed under certain conditions, driving the degradation forward.

Bond Scission with Rearrangement: Alternative pathways involve the decomposition of the urethane group to form different products. One such mechanism proceeds through a six-membered transition state to yield a primary amine, an olefin, and carbon dioxide. A third pathway involves the formation of a secondary amine and carbon dioxide. researchgate.net

For polymers derived from 3,3'-Dichlorodiphenyl-4,4'-diisocyanate, these fundamental pathways are expected to be similar. However, the presence of two electron-withdrawing chlorine atoms ortho to the urethane linkage can be expected to influence the bond energies within the polymer backbone. The electronegative chlorine atoms could potentially weaken the N-C bond of the urethane group, possibly lowering the onset temperature for depolymerization. Conversely, the increased steric hindrance from the chlorine atoms might affect the kinetics of the dissociation and rearrangement reactions.

Analysis of Secondary Degradation Products and Their Formation Mechanisms

Following the initial bond scission, the primary degradation products, particularly the highly reactive isocyanates, undergo further reactions at elevated temperatures, leading to a variety of secondary products. researchgate.net

Isocyanate Reactions: The regenerated isocyanate groups can react with each other to form carbodiimides, releasing carbon dioxide. These carbodiimides can further polymerize. The isocyanates can also react with primary amines formed during degradation to produce thermally stable urea (B33335) linkages. researchgate.net

Amine Formation: The thermal degradation of MDI-based elastomers can yield 4,4'-diaminodiphenylmethane (MDA), which arises from the decomposition of the urethane segments. researchgate.net

Polyol Decomposition: The polyol component (typically a polyether or polyester) also degrades, producing a variety of volatile products such as alcohols, aldehydes, and ethers. mdpi.com

In the case of a 3,3'-dichloro-MDI based polymer, the primary degradation would release 3,3'-Dichlorodiphenyl-4,4'-diisocyanate. Subsequent reactions would lead to the formation of 3,3'-dichloro-4,4'-diaminodiphenylmethane. At higher temperatures, a dehydrochlorination process, common in the pyrolysis of chlorinated polymers like chlorinated polyvinyl chloride (CPVC), could occur, leading to the formation of HCl gas and further cross-linking or charring of the aromatic backbone. mdpi.comresearchgate.net

Influence of Diisocyanate Structure and Polymer Composition on Thermal Stability Profiles

The thermal stability of a polyurethane is profoundly influenced by its chemical structure, particularly the nature of the diisocyanate and the composition of the hard and soft segments.

Diisocyanate Structure: Aromatic diisocyanates like MDI generally impart greater thermal stability to polyurethanes compared to aliphatic diisocyanates such as hexamethylene diisocyanate (HDI). mdpi.comepa.gov The rigid, aromatic structure of the MDI-based hard segments leads to stronger intermolecular forces and a higher energy requirement for decomposition. Studies show that the onset temperature for 1% mass loss in MDI-based thermoplastic polyurethanes can be around 299–301°C in an inert atmosphere, significantly higher than the 280–282°C observed for equivalent HDI-based polymers. mdpi.com

Polymer Composition: The ratio of hard to soft segments is also critical. Generally, the urethane groups in the hard segments are less thermally stable than the ether or ester linkages in the soft segments. mdpi.com Consequently, an increase in the hard segment content can sometimes lead to a decrease in the initial decomposition temperature, although it often results in a higher final char yield due to the aromatic nature of the diisocyanate. epa.gov

The introduction of chlorine atoms in 3,3'-Dichlorodiphenyl-4,4'-diisocyanate would increase the rigidity and molecular weight of the hard segments. This could potentially enhance thermal stability by increasing intermolecular forces. However, the energy of the C-Cl bond itself becomes a limiting factor at higher temperatures. Research on other chlorinated polymers shows that while they can have good thermal stability, their decomposition is often initiated by the scission of the C-Cl bond. researchgate.net

| Diisocyanate Type | Polyurethane System | Onset Decomposition Temp. (T1%) | Reference |

|---|---|---|---|

| Aromatic (MDI) | TPU Elastomer | 299–301 °C | mdpi.com |

| Aliphatic (HDI) | TPU Elastomer | 280–282 °C | mdpi.com |

| Aromatic (TDI) | PU Foam | ~200-250 °C (Primary Degradation) | strath.ac.uk |

| Cycloaliphatic (H12MDI) | Polyester-polyurethane | Higher than MDI-based PU | epa.gov |

Chemical and Environmental Degradation Pathways

Beyond thermal stress, the long-term stability of polyurethanes is dictated by their resistance to chemical attack from environmental factors, primarily water and oxidative agents.

Hydrolytic Stability and Degradation Kinetics in Various Aqueous Environments

The urethane linkage is susceptible to hydrolysis, a reaction that cleaves the polymer chain and degrades its physical properties. The process involves the nucleophilic attack of water on the carbonyl carbon of the urethane group. This reaction is generally slow under ambient environmental conditions but can be accelerated by elevated temperatures and the presence of acids or bases. google.com

The hydrolysis of an MDI-based polyurethane ultimately yields the original polyol and 4,4'-diaminodiphenylmethane (MDA), with carbon dioxide as a byproduct. rubber.or.kruantwerpen.be The stability varies significantly with the type of diisocyanate and polyol. Polyurethanes based on aromatic diisocyanates like MDI are generally less resistant to hydrolysis than those based on aliphatic diisocyanates. rubber.or.krkoreascience.kr For instance, the decomposition temperature of MDI-based polyurethane in subcritical water is 237°C, whereas for aliphatic HDI-based polyurethane, it is lower, around 218-220°C. rubber.or.krkoreascience.kr This suggests that under these specific high-temperature/pressure conditions, the MDI-based PU is more stable. However, under typical environmental conditions, polyurethanes derived from polyester (B1180765) polyols are particularly susceptible to hydrolysis at the ester linkages. nih.gov

For a polymer containing 3,3'-Dichlorodiphenyl-4,4'-diisocyanate, the electron-withdrawing nature of the chlorine atoms would make the adjacent carbonyl carbon of the urethane group more electrophilic. This increased positive character would likely make it more susceptible to nucleophilic attack by water, potentially accelerating the rate of hydrolysis compared to an unsubstituted MDI-based polymer under similar conditions.

| Diisocyanate Type | Decomposition Temperature | Reference |

|---|---|---|

| MDI (Aromatic) | 237 °C | rubber.or.krkoreascience.kr |

| TDI (Aromatic) | 199 °C | rubber.or.krkoreascience.kr |

| HDI (Aliphatic) | 218–220 °C | rubber.or.krkoreascience.kr |

| H12MDI (Cycloaliphatic) | 218–220 °C | rubber.or.krkoreascience.kr |

Oxidative Degradation Mechanisms and Their Impact on Polymer Integrity

Oxidative degradation, initiated by heat, UV radiation, or chemical exposure, is a significant factor in the aging of polyurethanes. strath.ac.uk The process typically proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. strath.ac.uk

In many polyurethanes, particularly those with polyether soft segments, the ether linkages are the most susceptible to oxidative attack. This leads to the formation of hydroperoxides, which then decompose to create more radicals, causing an auto-catalytic degradation cascade that results in chain scission and a loss of mechanical properties. strath.ac.uk The aromatic hard segments of MDI-based polyurethanes can also undergo oxidation, which is often responsible for the yellowing of the material upon exposure to light, through the formation of quinone-imide structures.

Photodegradation Studies under Simulated Environmental Conditions

The degradation of aromatic polyurethane coatings, which are derived from aromatic diisocyanates, has been observed to undergo chain scission reactions upon UV exposure, leading to the formation of various free radicals. researchgate.net These reactive species can then initiate further chemical transformations. In the case of DCBI, photodegradation is likely to involve the cleavage of the isocyanate groups and potential reactions involving the chlorinated biphenyl (B1667301) structure.

The primary photoproducts would likely be the corresponding diamine, 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine, formed through the reaction of the isocyanate groups with water, a process that can be accelerated by UV radiation. Further degradation of the aromatic structure could lead to the formation of a variety of chlorinated aromatic byproducts. The photodegradation efficiency can be influenced by factors such as light intensity and the presence of photocatalysts. eeer.org

Below is a hypothetical data table illustrating potential photodegradation parameters for DCBI, based on data for other aromatic isocyanates and chlorinated compounds.

Table 1: Hypothetical Photodegradation Parameters for 3,3'-Dichlorodiphenyl 4,4'-diisocyanate

| Parameter | Estimated Value | Conditions | Reference Compound |

|---|---|---|---|

| Atmospheric Half-life (vs. OH radicals) | ~ 1 day | Simulated atmosphere | TDI/MDI nih.gov |

| Aqueous Photolysis Half-life | Hours to Days | Sunlight, pH 7 | General Aromatic Isocyanates |

| Primary Photodegradation Product | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine | Aqueous environment | General Aromatic Isocyanates |

Methodologies for the Analysis of Degradation Products in Environmental Research

The analysis of the degradation products of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate in environmental samples would necessitate sensitive and specific analytical techniques. Given that the primary degradation products are expected to be chlorinated aromatic amines, methodologies developed for the analysis of similar compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diisocyanate-derived ureas and related amines. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with ultraviolet (UV) or fluorescence detectors. Derivatization of the amine groups with reagents such as 1-(2-pyridyl)piperazine (B128488) or 9-(methyl aminomethyl)-anthracene can be employed to form stable derivatives suitable for HPLC analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the identification and quantification of volatile and semi-volatile degradation products. nih.gov For the analysis of diamines, a derivatization step, such as N-ethoxycarbonylation, can be utilized to improve their volatility and chromatographic behavior. nih.gov The mass spectrometer provides definitive identification of the compounds based on their mass spectra.

For complex environmental matrices, advanced techniques like comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HR-TOFMS) could be employed for the separation and identification of a wide range of chlorinated organic compounds. gcms.cz

The following table summarizes the analytical methodologies applicable to the degradation products of DCBI.

Table 2: Analytical Methodologies for DCBI Degradation Products

| Analytical Technique | Target Analyte | Derivatizing Agent (if applicable) | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC | Chlorinated aromatic diamines, urea derivatives | 1-(2-pyridyl)piperazine, 9-(methyl aminomethyl)-anthracene | UV, Fluorescence | Good for non-volatile compounds, well-established methods for related compounds. nih.gov |

| GC-MS | Chlorinated aromatic diamines and other volatile/semi-volatile byproducts | Ethyl chloroformate (for N-ethoxycarbonylation) | Mass Spectrometry | High sensitivity and specificity, provides structural information. nih.gov |

| Capillary Electrophoresis | Aromatic amines | None | Amperometric Detection | Good for separating charged species in aqueous samples. researchgate.net |

| GCxGC-HR-TOFMS | Complex mixtures of chlorinated organic compounds | None | High-Resolution Mass Spectrometry | Excellent separation for complex samples, high mass accuracy for compound identification. gcms.cz |

Theoretical and Computational Chemistry Research on 3,3 Dichlorodiphenyl 4,4 Diisocyanate

Quantum Chemical Investigations of Electronic Structure and Reactivity

No specific studies on 3,3-Dichlorodiphenyl 4,4-diisocyanate were found. General computational studies on other isocyanates exist, but their direct application would be speculative. unesp.brnanobioletters.comresearchgate.netnih.govnih.govscispace.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There is a lack of published DFT studies investigating the specific reaction pathways and transition states for this compound.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been specifically reported in the reviewed literature. researchgate.netresearchgate.net

Computational Design of Novel Isocyanate Precursors

Research on the computational design of novel precursors specifically for this compound is not available.

Molecular Dynamics Simulations for Polymerization and Material Behavior

While molecular dynamics (MD) is a common tool for studying polyurethanes, simulations specifically modeling polymers derived from this compound are absent from the literature. nih.govnih.govresearchgate.netarxiv.org

Simulation of Chain Growth and Network Formation

Specific simulations detailing the chain growth and network formation for polymers made with this compound have not been published. vot.plmdpi.commdpi-res.comrsc.org

Prediction of Microphase Separation and Segmental Dynamics

There are no available studies that predict the microphase separation and segmental dynamics for polyurethanes synthesized using this compound. researchgate.netresearchgate.netub.edusemanticscholar.orgrsc.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool in materials science, enabling the prediction of material properties based on their chemical structure. In the context of polyurethanes derived from this compound, QSPR models can accelerate the design of new materials with tailored characteristics by establishing a mathematical relationship between molecular descriptors and macroscopic properties.

Development of Predictive Models for Polymer Characteristics

The development of predictive QSPR models for polyurethanes based on this compound involves a systematic approach. First, a dataset of polymers is synthesized using this diisocyanate and a variety of polyols and chain extenders. Key properties of these polymers, such as tensile strength, glass transition temperature (Tg), thermal stability, and solvent resistance, are experimentally determined.

Subsequently, a range of molecular descriptors for the repeating units of the polymers are calculated using computational chemistry software. These descriptors can be categorized as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO-LUMO gap, partial atomic charges).

Physicochemical descriptors: Such as molar refractivity and parachor.

The presence of chlorine atoms in the 3,3'-positions of the diphenylmethane structure is expected to significantly influence the electronic and steric properties of the diisocyanate. These effects, captured by the molecular descriptors, would be key inputs for the QSPR model. For instance, the electron-withdrawing nature of chlorine atoms can increase the reactivity of the isocyanate groups and enhance intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, within the polymer matrix. nih.gov

Multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) are then employed to build the QSPR model. This model is then validated using internal and external validation techniques to ensure its predictive power.

Hypothetical QSPR Model for Tensile Strength:

To illustrate, a hypothetical linear QSPR model for predicting the tensile strength of polyurethanes based on this compound could be formulated as:

Tensile Strength (MPa) = a(Wiener Index) + b(HOMO-LUMO Gap) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant.

Interactive Data Table: Hypothetical Data for QSPR Model Development

| Polymer ID | Wiener Index | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Experimental Tensile Strength (MPa) |

| PU-Cl-1 | 1250 | 4.5 | 3.2 | 45 |

| PU-Cl-2 | 1300 | 4.3 | 3.5 | 52 |

| PU-Cl-3 | 1200 | 4.8 | 2.9 | 40 |

| PU-Cl-4 | 1350 | 4.1 | 3.8 | 58 |

| PU-Cl-5 | 1280 | 4.6 | 3.4 | 48 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Screening of Diisocyanate Analogs for Material Performance

Computational screening, guided by QSPR models and other theoretical chemistry methods, allows for the virtual design and evaluation of novel diisocyanate analogs derived from this compound. This approach can efficiently explore a vast chemical space to identify candidates with potentially superior performance characteristics before undertaking expensive and time-consuming laboratory synthesis.

The screening process typically involves:

Generation of a Virtual Library: A library of virtual diisocyanate analogs is created by systematically modifying the structure of this compound. Modifications could include changing the position of the chlorine atoms, introducing other substituents (e.g., methyl, methoxy groups), or altering the bridging methylene (B1212753) group.

Descriptor Calculation and Property Prediction: For each analog in the virtual library, the relevant molecular descriptors are calculated. The previously developed QSPR models are then used to predict the key properties of the hypothetical polymers that would be formed from these diisocyanates.

Performance Evaluation and Ranking: The predicted properties of the polymers derived from the virtual analogs are compared against desired performance criteria. For example, the goal might be to identify analogs that lead to polymers with higher thermal stability, improved mechanical strength, or specific solubility profiles. The analogs are then ranked based on their predicted performance.

Hypothetical Computational Screening Results:

A computational screening study might investigate the effect of substituting the chlorine atoms with other halogen atoms (Fluorine, Bromine) or electron-donating groups (Methyl). The predicted properties could reveal trends that guide further material development.

Interactive Data Table: Hypothetical Computational Screening of Diisocyanate Analogs

| Diisocyanate Analog | Substituent at 3,3' | Predicted Polymer Tg (°C) | Predicted Polymer Tensile Strength (MPa) |

| 3,3'-Difluorodiphenyl 4,4'-diisocyanate | F | 135 | 55 |

| 3,3'-Dichlorodiphenyl 4,4'-diisocyanate | Cl | 145 | 50 |

| 3,3'-Dibromodiphenyl 4,4'-diisocyanate | Br | 150 | 48 |

| 3,3'-Dimethyldiphenyl 4,4'-diisocyanate | CH₃ | 120 | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This computational screening approach, based on robust theoretical models, can significantly accelerate the discovery of new diisocyanates for high-performance polyurethanes, while minimizing the need for extensive experimental work. The insights gained from such studies can provide a deeper understanding of the structure-property relationships governing these materials.

Future Research Directions and Emerging Paradigms for 3,3 Dichlorodiphenyl 4,4 Diisocyanate Studies

Sustainable and Circular Economy Approaches in Diisocyanate Synthesis and Polymer Recycling

The synthesis of aromatic diisocyanates has traditionally relied on processes that are coming under increasing scrutiny for their environmental impact. The drive towards a more sustainable chemical industry is fostering research into greener synthetic routes and circular economy models for polymers.

Current industrial production of diisocyanates often involves the use of hazardous reagents like phosgene (B1210022). researchgate.net A significant area of research is the development of phosgene-free synthetic pathways. nih.gov Alternative methods, such as the reductive carbonylation of nitro compounds and the thermal cracking of carbamates, are being explored to reduce the environmental footprint of diisocyanate production. universiteitleiden.nl For instance, a phosgene-free, room-temperature protocol using di-tert-butyl dicarbonate (B1257347) (Boc2O) has been successfully employed for the synthesis of certain isocyanates from amines. nih.gov

The principles of a circular economy are also being increasingly applied to polyurethane materials. polyurethanes.org This involves designing polymers that can be more easily recycled and developing advanced recycling technologies. Chemical recycling, or chemolysis, is a promising approach where polyurethane waste is broken down into its constituent raw materials, namely polyols and diisocyanates, which can then be used to produce new polymers. polyurethanes.orgnih.gov While significant progress has been made in recycling the polyol fraction, research is ongoing to efficiently recover diisocyanates. polyurethanes.org The development of novel catalysts and processes for the depolymerization of polyurethanes derived from 3,3-Dichlorodiphenyl 4,4-diisocyanate could be a key research focus, enabling a closed-loop lifecycle for these materials.

Table 1: Comparison of Diisocyanate Synthesis and Recycling Approaches

| Approach | Description | Potential Advantages for this compound |

|---|---|---|

| Phosgene-Free Synthesis | Utilization of alternative reagents to phosgene, such as reductive carbonylation or the use of di-tert-butyl dicarbonate. nih.govuniversiteitleiden.nl | Reduced hazardous material handling and waste generation in the production of this compound. |

| Chemical Recycling (Chemolysis) | Depolymerization of polyurethane waste into its monomeric components (polyols and diisocyanates). polyurethanes.orgnih.gov | Enables a circular economy for polymers made from this compound, reducing reliance on virgin resources. |

| Smart Pyrolysis | Catalytic pyrolysis to break down polyurethane foams into reusable raw materials. | Could offer a scalable method for recycling rigid foams derived from this compound. |

Bio-based and Renewable Feedstock Integration in this compound Chemistry

The transition away from a fossil fuel-based economy is a central pillar of sustainable chemistry. The integration of bio-based and renewable feedstocks into the production of chemicals and polymers is a critical area of research and development.

There is a growing interest in producing diisocyanates from renewable resources to reduce the carbon footprint of polyurethane products. researchgate.net Research is actively exploring the use of various bio-based starting materials, including fatty acids, lignin, and other plant-derived compounds, for the synthesis of novel diisocyanates. researchgate.netrsc.orggoogle.com For example, aromatic diisocyanates have been synthesized from lignin-derived chemicals like vanillic acid and syringic acid. google.com While these efforts are primarily focused on creating new bio-based polyurethanes, the principles could potentially be adapted to produce precursors for chlorinated aromatic diisocyanates, though this would require significant synthetic innovation.

The development of fully or partially bio-based polyurethanes is a major goal, with commercially available bio-based polyols and a smaller but growing number of bio-based isocyanates. nih.gov The challenge lies in creating bio-derived alternatives that can match the performance characteristics of their petrochemical counterparts. For a specialty chemical like this compound, which has specific properties due to its chlorinated aromatic structure, the direct replacement with a bio-based equivalent is not straightforward. Future research could explore hybrid approaches, where renewable feedstocks are used in conjunction with traditional chemical synthesis to create more sustainable versions of such specialty diisocyanates.

Development of Self-Healing and Responsive Polymeric Materials

The development of "smart" materials that can respond to their environment or self-repair after damage is a frontier in polymer science. These materials offer the potential for increased durability, longer lifespans, and enhanced safety in a variety of applications.

Self-healing polymers can be broadly categorized into extrinsic and intrinsic systems. Extrinsic systems typically involve the encapsulation of healing agents that are released upon damage, while intrinsic self-healing relies on reversible chemical bonds or physical interactions within the polymer matrix. kinampark.com Research has explored various dynamic covalent bonds and supramolecular interactions to impart self-healing properties to polymers. clemson.edu

The incorporation of diisocyanates into self-healing polymer networks is an active area of investigation. For example, microencapsulated diisocyanates have been used as healing agents in extrinsic self-healing systems. researchgate.net In intrinsic systems, the urethane (B1682113) bond itself can be designed to be reversible under certain conditions, allowing for network rearrangement and healing. While there is no specific research on the use of this compound in self-healing materials, its rigid aromatic structure could be leveraged to create polymers with unique mechanical and responsive properties. Future research could focus on designing polyurethane networks based on this diisocyanate that incorporate dynamic chemical moieties, leading to novel self-healing or stimuli-responsive materials.

Integration of Artificial Intelligence and Machine Learning in Materials Design and Process Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the pace of discovery and optimization. These computational tools can analyze vast datasets to identify complex relationships between material composition, processing parameters, and final properties.

For this compound, the application of AI and ML could be transformative. A hierarchical machine learning model, for instance, could predict the mechanical properties of polyurethanes derived from this diisocyanate based on the polymer's chemistry and architecture. frontiersin.org Furthermore, machine learning models could be developed to optimize the synthesis of this compound itself, potentially identifying more efficient reaction conditions or catalyst systems. researchgate.net The integration of these in silico tools with experimental research will be crucial for unlocking the full potential of this specialty chemical.

Table 2: Potential Applications of AI and Machine Learning in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Materials Design | Using ML algorithms to predict the properties of polyurethanes based on their formulation with this compound. frontiersin.orgadhesivesmag.com | Accelerated development of new materials with tailored performance characteristics. |

| Process Optimization | Employing AI to optimize the synthesis of this compound and the manufacturing of derived polymers. researchgate.nethanyang.ac.kr | Increased efficiency, reduced costs, and improved product consistency. |

| Reverse Engineering | Applying machine learning to predict formulations that will result in specific, targeted foam properties. adhesivesmag.com | Faster development of custom products to meet specific application demands. |

Advanced Spectroscopic and In-situ Monitoring Techniques for Real-time Reaction Analysis

A deep understanding of reaction kinetics and mechanisms is essential for controlling polymerization processes and achieving desired material properties. Advanced spectroscopic techniques, particularly those that allow for in-situ monitoring, provide a window into the chemical transformations as they occur.

Infrared (IR) spectroscopy is a powerful tool for studying polyurethane chemistry due to the distinct absorption bands of the isocyanate (-NCO) and urethane groups. spectroscopyonline.comresearchgate.net In-situ Fourier transform infrared (FT-IR) spectroscopy can be used to monitor the progress of urethane reactions in real-time by tracking the disappearance of the isocyanate peak and the appearance of urethane linkages. researchgate.net This allows for the precise determination of reaction kinetics and the study of catalyst performance.

Other advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and Raman spectroscopy, also offer valuable insights into the structure and dynamics of polyurethane networks. numberanalytics.com These techniques can provide detailed information on molecular structure, chain mobility, and intermolecular interactions. mdpi.com The application of these in-situ monitoring techniques to the polymerization of this compound would provide fundamental data on its reactivity and the formation of polyurethane networks. This knowledge is crucial for optimizing reaction conditions, controlling polymer architecture, and ultimately, tailoring the final properties of the materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.